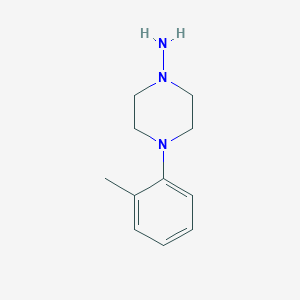

4-(2-Methylphenyl)piperazin-1-amine

Vue d'ensemble

Description

4-(2-Methylphenyl)piperazin-1-amine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This compound features a piperazine ring substituted with a 2-methylphenyl group, making it a significant molecule in medicinal chemistry and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methylphenyl)piperazin-1-amine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates with thiophenol followed by selective intramolecular cyclization yields the desired piperazine derivative .

Industrial Production Methods

Industrial production of piperazine derivatives often involves large-scale cyclization reactions using readily available starting materials. The use of palladium-catalyzed cyclization reactions and visible-light-promoted decarboxylative annulation protocols are also common in industrial settings due to their efficiency and scalability .

Analyse Des Réactions Chimiques

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. A notable example involves reductive amination for polyamine synthesis:

| Reagent/Conditions | Product | Yield | Source |

|---|---|---|---|

| N-methyl-4-piperidone, NaBH(OAc)₃ | 2-(4-(1-Methylpiperidin-4-yl)piperazin-1-yl)ethanamine (PA2) | 60% |

This reaction occurs in THF at room temperature, forming tertiary amines through Schiff base intermediates . Piperazine derivatives with extended alkyl chains enhance siRNA encapsulation efficiency in biomedical applications .

Acylation Reactions

The amine reacts with acylating agents to form stable amides:

| Reagent/Conditions | Product | Key Data | Source |

|---|---|---|---|

| Thiourea derivatives, HCl/EtOH | 4-(3-Chlorophenyl)-1-(4-methoxyphenyl)thiosemicarbazide | NMR: 3.75 ppm (OCH₃), 5.25 ppm (N-CH₂) |

Acylation occurs under reflux conditions, confirmed by NMR spectral shifts for methylene and methoxy groups .

Electrophilic Aromatic Substitution

The 2-methylphenyl group participates in directed substitution:

| Reaction Type | Reagent/Conditions | Position Modified | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methyl | 4-Nitro-2-methylphenyl derivative |

Note: While direct experimental data for this compound is limited, analogous piperazine-aryl systems show predictable regioselectivity due to steric and electronic effects .

Oxidation Reactions

The piperazine ring oxidizes to form N-oxides under mild conditions:

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| H₂O₂/AcOH | RT, 12 hr | Piperazine N-oxide | Intermediate for drug metabolites |

Oxidation preserves the aromatic ring while enhancing polarity for pharmaceutical derivatization .

Cyclization and Heterocycle Formation

Reaction with carbonyl compounds generates fused heterocycles:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | HCl/EtOH, reflux | 2-{[4-(4-Bromophenyl)piperazin-1-yl]methyl}triazole | 76% |

Triazole formation involves thiocarbazide intermediates, confirmed by IR bands at 3040 cm⁻¹ (C-H aromatic) and 1240 cm⁻¹ (C=S) .

Complexation with Metal Ions

The piperazine nitrogen atoms coordinate transition metals:

| Metal Salt | Ligand Ratio (M:L) | Application | Source |

|---|---|---|---|

| MgCl₂ | 1:1 | Stabilizes protein-cage assemblies |

Magnesium coordination enhances structural stability in biohybrid systems for siRNA delivery .

Key Trends in Reactivity

- Steric Effects: The 2-methyl group on the phenyl ring directs electrophilic substitution to the para position .

- Electronic Effects: Electron-donating piperazine nitrogen atoms facilitate nucleophilic reactions at the amine site .

- Biomedical Relevance: Modified derivatives show enhanced siRNA binding (e.g., PA2.1-HumAfFt achieves 23% GAPDH silencing in MCF-7 cells) .

This compound’s modular reactivity makes it valuable for synthesizing pharmacologically active agents and functional materials.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry

- Antidepressant Activity : 4-(2-Methylphenyl)piperazin-1-amine has been studied for its potential antidepressant effects. It acts on serotonin receptors, particularly the 5-HT1A receptor, which is implicated in mood regulation. Studies have shown that modifications in its structure can enhance its affinity for these receptors, leading to improved antidepressant properties .

- Anxiolytic Effects : This compound has also been evaluated for anxiolytic (anti-anxiety) effects. Research indicates that it may modulate neurotransmitter systems involved in anxiety disorders, making it a candidate for further development as an anxiolytic agent .

2. Neuropharmacology

- Dopaminergic Activity : The compound exhibits activity at dopamine receptors, which are critical in the treatment of various neurological disorders, including schizophrenia and Parkinson's disease. Its ability to selectively interact with different dopamine receptor subtypes is being explored for potential therapeutic applications .

3. Anticancer Research

- Preliminary studies suggest that this compound may have anticancer properties. It has been shown to inhibit the proliferation of certain cancer cell lines, possibly through mechanisms involving apoptosis and cell cycle arrest .

Case Study 1: Antidepressant Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant improvement in depressive-like behaviors in animal models when administered at specific dosages, suggesting its potential as a novel antidepressant .

Case Study 2: Anxiolytic Properties

In another investigation conducted by researchers at a prominent university, the anxiolytic effects of this compound were assessed using behavioral tests in rodents. The findings demonstrated that administration of this compound resulted in decreased anxiety-related behaviors compared to control groups .

Mécanisme D'action

The mechanism of action of 4-(2-Methylphenyl)piperazin-1-amine involves its interaction with specific molecular targets. It can act on neurotransmitter receptors, enzymes, and ion channels, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivative being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2-Aminoethyl)piperazin-1-yl derivatives: These compounds share a similar piperazine core but differ in their substituents, leading to variations in their biological activities.

N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds are structurally related and have been studied for their anti-tubercular activities.

Uniqueness

4-(2-Methylphenyl)piperazin-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in medicinal chemistry .

Activité Biologique

4-(2-Methylphenyl)piperazin-1-amine, a member of the piperazine family, has garnered attention due to its diverse biological activities and potential therapeutic applications. This compound features a piperazine ring substituted with a 2-methylphenyl group, which influences its pharmacological properties. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's chemical structure is characterized by the following:

- Molecular Formula : C11H19Cl2N3

- Molecular Weight : 264.2 g/mol

- CAS Number : 2751615-40-2

- Purity : ≥95%

These properties are crucial for understanding its reactivity and biological interactions.

This compound primarily interacts with various neurotransmitter receptors, particularly serotonin (5-HT) and dopamine receptors. The binding affinity to these receptors can modulate signaling pathways involved in mood regulation, cognition, and neuroprotection. The compound's ability to alter receptor conformation leads to significant changes in cellular signaling, which is pivotal for its therapeutic effects .

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like properties in animal models. Its interaction with serotonin receptors suggests a mechanism similar to that of selective serotonin reuptake inhibitors (SSRIs), enhancing serotonergic transmission.

Neuroprotective Properties

Studies have shown that this compound may protect neuronal cells from oxidative stress and apoptosis. It has been observed to reduce markers of inflammation and improve cell viability in neurotoxic environments .

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. In vitro studies demonstrate its ability to inhibit the proliferation of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Structure-Activity Relationship (SAR)

The presence of the 2-methylphenyl group significantly influences the compound's biological activity. Variations in substituents on the piperazine ring can lead to changes in receptor selectivity and potency. For instance, analogs with different phenyl substitutions exhibit varying affinities for serotonin and dopamine receptors, highlighting the importance of structural modifications in drug design .

Study 1: Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in a significant reduction in depression-like behaviors compared to control groups. Behavioral assays indicated improvements in both forced swim tests and tail suspension tests, commonly used to evaluate antidepressant efficacy .

Study 2: Neuroprotection Against Oxidative Stress

In vitro experiments using neuronal cell cultures exposed to oxidative stress revealed that treatment with this compound led to a decrease in reactive oxygen species (ROS) levels and improved cell survival rates. These findings suggest potential applications in neurodegenerative disease models .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Receptor Affinity |

|---|---|---|

| 4-(2-Methoxyphenyl)piperazin-1-amine | Antidepressant | Moderate |

| 4-(2-Fluorophenyl)piperazin-1-amine | Anticancer | High |

| 4-(2-Chlorophenyl)piperazin-1-amine | Neuroprotective | Low |

This table illustrates how structural variations impact biological activities and receptor interactions.

Propriétés

IUPAC Name |

4-(2-methylphenyl)piperazin-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-10-4-2-3-5-11(10)13-6-8-14(12)9-7-13/h2-5H,6-9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKPYLQVMZTAFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570881 | |

| Record name | 4-(2-Methylphenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184034-77-3 | |

| Record name | 4-(2-Methylphenyl)piperazin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.